molecular formula C9H12O2 B14683200 Spiro[4.4]nonane-1,4-dione CAS No. 39984-91-3

Spiro[4.4]nonane-1,4-dione

Cat. No.: B14683200
CAS No.: 39984-91-3
M. Wt: 152.19 g/mol
InChI Key: KEVJXYMHFRHZMI-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1,4-dione is a bicyclic organic compound with the chemical formula C₉H₁₂O₂. chemsynthesis.comnih.gov Its structure consists of two five-membered cyclopentane (B165970) rings joined at a single carbon atom, known as the spiro atom. One of the cyclopentane rings is further modified to contain two ketone functional groups at the first and fourth positions relative to the spiro center.

Spirocyclic compounds, characterized by their central spiro atom, are of significant interest in various fields of chemistry. Their rigid, three-dimensional structures offer unique conformational properties compared to their more flexible, non-spirocyclic counterparts. This rigidity can be advantageous in the design of molecules with specific spatial orientations, a crucial aspect in fields like medicinal chemistry and materials science. ontosight.ai Research into spirocyclic systems often focuses on the synthesis of novel structures and the investigation of their physical and biological properties. The inclusion of functional groups, such as the dione (B5365651) moiety in this compound, further expands the potential for chemical modification and application.

The defining feature of this compound is the spirocyclic junction of two five-membered rings, one of which is a cyclopentane-1,3-dione ring. This arrangement creates a compact and sterically defined molecular architecture. The presence of two carbonyl groups introduces polarity and potential sites for a variety of chemical reactions.

Academic interest in spirocyclic compounds like this compound stems from their potential as building blocks in the synthesis of more complex molecules. The unique stereochemistry and fixed spatial arrangement of substituents around the spiro core make them attractive targets for asymmetric synthesis and the development of chiral ligands. While specific research on this compound is limited, the broader class of spiro[4.4]nonane diones has been investigated for their interesting chemical properties and potential applications.

Detailed historical research specifically focused on this compound is not extensively documented in publicly available literature. Early research on spiro compounds dates back to the early 20th century, with significant advancements in their synthesis and understanding of their properties occurring over the following decades. While the synthesis and properties of other isomers, such as Spiro[4.4]nonane-1,6-dione, have been reported, this compound appears to be a less-studied member of this family. Its existence is noted in chemical databases, but comprehensive studies detailing its synthesis, reactivity, and potential applications are scarce.

Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂O₂ chemsynthesis.comnih.gov
Molecular Weight152.19 g/mol chemsynthesis.com
IUPAC NameThis compound nih.gov
CAS Number27723-44-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39984-91-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

spiro[4.4]nonane-1,4-dione

InChI

InChI=1S/C9H12O2/c10-7-3-4-8(11)9(7)5-1-2-6-9/h1-6H2

InChI Key

KEVJXYMHFRHZMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)CCC2=O

Origin of Product

United States

Synthetic Methodologies for Spiro 4.4 Nonane 1,4 Dione

Established Synthetic Routes to Spiro[4.4]nonane-1,4-dione

Detailed and established synthetic routes specifically for this compound are not extensively documented in publicly available scientific literature. Much of the research on spiro[4.4]nonane diones has centered on the more readily accessible isomer, Spiro[4.4]nonane-1,6-dione. However, general synthetic strategies for constructing spirocyclic frameworks can be adapted for the synthesis of the 1,4-dione isomer.

One plausible and established method for the formation of the spiro[4.4]nonane core is through a Dieckmann condensation . This intramolecular reaction of a diester is a powerful tool for forming five-membered rings. In the context of this compound, a suitably substituted cyclopentane (B165970) precursor with two ester-containing side chains at the spiro-carbon would be required.

Another established approach involves ring-closing metathesis (RCM) . This reaction, often catalyzed by ruthenium-based catalysts, is highly effective for the formation of cyclic and spirocyclic systems. A precursor containing two appropriately positioned terminal alkenes on a cyclopentanone (B42830) core could, in principle, undergo RCM to form the second five-membered ring of the spiro[4.4]nonane system, which could then be further functionalized to the desired 1,4-dione.

Key Precursors and Reaction Conditions in this compound Synthesis

The selection of key precursors is critical for the successful synthesis of this compound. Based on general principles of spirocycle synthesis, the following precursors and conditions can be considered:

For Dieckmann Condensation: A key precursor would be a diethyl or dimethyl ester of a cyclopentane-1,1-diacetic acid derivative. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like toluene (B28343) or THF. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would be necessary to yield the dione (B5365651).

For Ring-Closing Metathesis: A suitable precursor would be a 1,1-diallylcyclopentan-2-one derivative. The reaction conditions would involve a Grubbs' catalyst (first or second generation) in a solvent such as dichloromethane (B109758) or toluene, often at elevated temperatures. The resulting spirocyclic alkene would then require oxidation to form the 1,4-dione, for example, through ozonolysis or dihydroxylation followed by oxidative cleavage.

The table below outlines potential precursors and the general reaction conditions for their conversion to the spiro[4.4]nonane core.

Synthetic RouteKey PrecursorReagents and ConditionsIntermediate Product
Dieckmann CondensationDiethyl cyclopentane-1,1-dipropanoate1. NaH, Toluene, reflux2. H₃O⁺, ΔSpiro[4.4]nonane-1-one-4-carboxylic acid ethyl ester
Ring-Closing Metathesis2,2-DiallylcyclopentanoneGrubbs' Catalyst, CH₂Cl₂, refluxSpiro[4.4]non-1-en-4-one

Strategies for Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound, which possesses a chiral spiro-center, presents a significant synthetic challenge. While specific methods for the 1,4-dione are not well-documented, strategies employed for the analogous 1,6-dione can provide valuable insights.

One potential strategy is the use of a chiral auxiliary attached to the precursor molecule. This auxiliary would direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or a Michael addition, to create the chiral spiro-center. Subsequent removal of the auxiliary would yield the enantiomerically enriched spirocycle.

Another approach is asymmetric catalysis . A chiral catalyst, such as a proline-based organocatalyst or a chiral transition metal complex, could be used to control the enantioselectivity of a key cyclization step. For instance, an asymmetric intramolecular aldol (B89426) condensation or a Michael addition could be employed to construct the second ring of the spirocycle with high enantiopurity.

Development of Novel Synthetic Approaches to the this compound Core

The development of novel and more efficient synthetic routes to the this compound core is an active area of research. Modern synthetic methods offer promising avenues for exploration.

One such approach is the Pauson-Khand reaction , a powerful method for the construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by a cobalt carbonyl complex. A substrate containing both an alkyne and an alkene tethered to a cyclopentanone could potentially undergo an intramolecular Pauson-Khand reaction to form the spiro[4.4]nonane skeleton directly.

Domino reactions , where multiple bond-forming events occur in a single synthetic operation, also represent a highly attractive strategy. A carefully designed precursor could be triggered to undergo a cascade of reactions, such as a Michael addition followed by an intramolecular aldol condensation, to rapidly assemble the complex spirocyclic dione structure.

Furthermore, the application of photoredox catalysis could open up new pathways for the synthesis of this compound. These methods can enable novel bond formations under mild conditions, potentially allowing for the use of previously inaccessible precursors and reaction pathways.

While specific examples for the synthesis of this compound remain limited in the current literature, the application of these modern synthetic strategies holds great promise for the future development of efficient and stereoselective routes to this intriguing molecule.

Reaction Mechanisms and Transformational Chemistry of Spiro 4.4 Nonane 1,4 Dione

Mechanistic Studies of Reactions Involving Spiro[4.4]nonane-1,4-dione

While comprehensive mechanistic studies specifically targeting this compound are not extensively documented in dedicated literature, the reactivity of its core components, particularly the 1,3-dicarbonyl system within the five-membered rings, allows for the inference of several potential reaction pathways. The chemistry of 1,3-cyclopentanedione (B128120), which constitutes each ring of the spiro compound, is well-established and provides a basis for understanding its behavior.

The reactivity of 1,3-cyclopentanedione is largely governed by the acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups, leading to the formation of a stable enolate. This enolate is a key intermediate in many of its reactions. It is suggested that the enol form, rather than the enolate, may be the primary reacting species under acidic conditions. nih.gov The mechanisms of reactions involving this compound are therefore likely to proceed through similar enolate or enol intermediates.

One potential, though not experimentally verified for this specific compound, rearrangement is the Favorskii rearrangement. This reaction typically occurs in α-haloketones in the presence of a base. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. wikipedia.org For a halogenated derivative of this compound, this could lead to a ring-contracted acidic or ester product.

Reactivity of the Dicarbonyl Functionalities within this compound

The two 1,3-dicarbonyl functionalities in this compound are the primary sites of its chemical reactivity. These functionalities are essentially two units of 1,3-cyclopentanedione fused at a central spiro atom. The chemical behavior of 1,3-cyclopentanedione is characterized by its ability to undergo a variety of reactions, including nucleophilic additions and condensations. ontosight.ai

A significant aspect of the reactivity of 1,3-dicarbonyl compounds is their reaction with sulfenic acids. For instance, derivatives of 1,3-cyclopentanedione have been shown to react with protein sulfenic acids (-SOH). nih.gov This reaction highlights the potential for this compound to be used as a probe for biological systems. The reactivity towards sulfenic acid is influenced by pH, with an increased rate at lower pH, suggesting that the enol form is the reactive species. nih.gov

The dicarbonyl groups can also undergo reduction. For the related Spiro[4.4]nonane-1,6-dione, catalytic hydrogenation has been studied in detail, yielding the corresponding diols. ntu.edu.twresearchgate.net The stereoselectivity of this reduction is highly dependent on the catalyst and solvent used. It is plausible that this compound would undergo similar reductions to form Spiro[4.4]nonane-1,4-diol, with the potential for various stereoisomers to be formed.

Intramolecular Rearrangements of this compound Systems

Intramolecular rearrangements of spirocyclic compounds can lead to the formation of novel and complex molecular architectures. For spirodiones, photochemical transformations represent a key class of intramolecular reactions. Irradiation of spiro[4.n]-2,5-diones has been shown to result in a quantitative yield of γ-alkylidene γ-butyrolactones. rsc.org This type of rearrangement is relevant to understanding the photostability of more complex molecules containing a spirodione moiety. rsc.org

Another potential intramolecular rearrangement is a variation of the Favorskii rearrangement. While typically an intermolecular reaction with a nucleophile, under certain conditions, an intramolecular version could be envisaged, particularly if a suitable nucleophilic group is present elsewhere in the molecule or if the reaction is initiated photochemically. The photo-Favorskii reaction proceeds through a triplet diradical and a dione (B5365651) spiro intermediate. wikipedia.org

Furthermore, rearrangements observed in related spiro[4.4]nonane systems, such as the palladium-mediated 1,5-vinyl shift in a carboxy-substituted spiro[4.4]nonatriene to form annulated fulvenes, provide insight into the potential for skeletal reorganization. nih.gov Although this specific rearrangement involves unsaturated rings, it demonstrates the potential for the spiro[4.4]nonane framework to undergo significant structural changes under the influence of transition metal catalysts.

Intermolecular Reactions and Derivative Formation of this compound

The dicarbonyl functionalities of this compound are prime handles for a variety of intermolecular reactions, leading to the formation of a diverse range of derivatives.

Hydrogenation: Analogous to the well-studied hydrogenation of Spiro[4.4]nonane-1,6-dione, the 1,4-dione is expected to be reducible to the corresponding diols. The stereochemical outcome of the reduction of the 1,6-dione is highly dependent on the reaction conditions. ntu.edu.twresearchgate.net For example, reduction with LiAlH4 in diethyl ether yields a mixture of diol stereoisomers. ntu.edu.tw Catalytic hydrogenation using Raney nickel or platinum-on-charcoal also provides access to different isomeric diols. ntu.edu.tw

Table 1: Hydrogenation Conditions for Spiro[4.4]nonane-1,6-dione and Expected Products for this compound

Reagent/CatalystSolventMajor Product(s) (for 1,6-dione)Expected Major Product(s) (for 1,4-dione)
LiAlH4Diethyl etherMixture of diol stereoisomersMixture of Spiro[4.4]nonane-1,4-diol stereoisomers
Raney NickelEthanol (B145695)Mixture of diol stereoisomersMixture of Spiro[4.4]nonane-1,4-diol stereoisomers
Platinum-on-charcoalAcetic AcidPredominantly cis,trans-diolPredominantly cis,trans-Spiro[4.4]nonane-1,4-diol

Reaction with Sulfenic Acids: As mentioned previously, the 1,3-dicarbonyl system can react with sulfenic acids. This reaction has been demonstrated with derivatives of 1,3-cyclopentanedione and protein sulfenic acids, forming a stable adduct. nih.gov This provides a pathway for the synthesis of sulfur-containing derivatives of this compound.

Annulation Reactions: While not starting from this compound itself, the synthesis of annulated spiro[4.4]-nonane-diones has been achieved through a tandem [4+2]-cycloaddition/aromatization reaction of spiro[4.4]nona-2,7-diene-1,6-dione. acs.orgfigshare.com This methodology allows for the construction of more complex, fused ring systems based on the spiro[4.4]nonane core.

Spectroscopic Elucidation and Structural Analysis of Spiro 4.4 Nonane 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro[4.4]nonane-1,4-dione Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For spiro[4.4]nonane derivatives, ¹H and ¹³C NMR provide crucial information about the connectivity and chemical environment of the atoms.

In the case of spiro[4.4]nonadiene-1,3, a related compound, the ¹H NMR spectrum shows distinct signals for the olefinic protons. The high-field olefinic proton signals are assigned to the "inner" olefinic protons, and the analysis of coupling constants indicates that all couplings between protons on the unsaturated rings have the same sign. tue.nl This detailed analysis, often aided by computational methods like LAOCOON, allows for the precise determination of chemical shifts and coupling constants. tue.nl

For more complex derivatives, such as spiro[indane-1,3-dione-1-pyrrolines], 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish long-range connectivities between protons and carbons, confirming the intricate fused ring system. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Spiro[4.4]nonane Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Spiro[indane-1,3-dione-1-pyrrolines] Derivative 3dCDCl₃8.04 (d, J = 7.6 Hz, 1H), 7.93-7.91 (m, 2H), 7.84-7.79 (m, 1H), 7.77-7.72 (m, 2H), 7.52-7.42 (m, 3H), 7.13-7.09 (m, 2H), 6.83-6.79 (m, 2H), 4.25(dd, J = 10.8, 9.2 Hz, 1H), 3.79(dd, J = 16.4, 10.8 Hz, 1H), 3.62(dd, J = 16.4, 8.8 Hz, 1H)200.1, 197.7, 179.6, 163.1(JC-F = 245.1 Hz), 142.2, 141.8, 136.3, 136.1, 133.3, 131.6, 131.4(JC-F = 3.1 Hz), 129.8(JC-F = 8.0 Hz), 128.6, 128.2, 123.6, 115.5(JC-F = 21.3 Hz), 87.9, 50.6, 41.5
Spiro[indane-1,3-dione-1-pyrrolines] Derivative 3hCDCl₃8.07 (d, J = 7.6 Hz, 1H), 7.92-7.89 (m, 2H), 7.86-7.82 (m, 1H), 7.79-7.74 (m, 2H), 7.52-7.42 (m, 3H), 7.29-7.22 (m, 2H), 7.08-6.98 (m, 2H), 4.22(dd, J = 10.8, 9.2 Hz, 1H), 3.80(dd, J = 16.4, 11.2 Hz, 1H), 3.61(dd, J = 16.4, 8.8 Hz, 1H)199.8, 197.3, 179.3, 142.1, 141.8, 138.2, 136.4, 136.2, 133.2, 131.7, 131.3, 130.6, 129.9, 128.6, 128.2, 126.8, 123.8, 123.7, 122.6, 87.7, 50.5, 41.2
Spiro[indane-1,3-dione-1-pyrrolines] Derivative 3kCDCl₃8.09 (d, J = 8.0 Hz, 1H), 7.92-7.89 (m, 2H), 7.87-7.83 (m, 1H), 7.82-7.79 (m, 2H), 7.52-7.42 (m, 3H), 7.01-6.99 (m, 1H), 6.78-6.76 (m, 2H), 4.50(dd, J = 11.2, 8.8 Hz, 1H), 3.80(dd, J = 16.4, 11.2 Hz, 1H), 3.71(dd, J = 16.4, 9.2 Hz, 1H)199.8, 197.2, 179.3, 142.5, 141.9, 138.7, 136.3, 136.0, 133.2, 131.7, 128.5, 128.2, 126.9, 126.0, 124.3, 123.8, 123.7, 87.3, 46.1, 43.1

*Data sourced from a study on spiro[indane-1,3-dione-1-pyrrolines]. rsc.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry (MS) is instrumental in determining the molecular weight and formula of a compound and provides insights into its structure through fragmentation patterns. For this compound, the molecular formula is C9H12O2, corresponding to a molecular weight of 152.19 g/mol . chemsynthesis.com

High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) allows for the precise mass determination of derivatives, confirming their elemental composition. For instance, the sodium adduct [M+Na]⁺ of a fluorinated spiro[indane-1,3-dione-1-pyrrolines] derivative was found to have an m/z of 392.1061, which is in close agreement with the calculated value of 392.1057. rsc.org

The fragmentation of spiro compounds under mass spectrometric conditions can be complex. In the case of protonated molecules of certain spiro derivatives, ESI-MS/MS experiments reveal characteristic fragmentation pathways, often involving the loss of small molecules like water or hydrocyanic acid, which helps in the structural elucidation of the parent ion. rsc.org

Vibrational Spectroscopy (IR, Raman) of this compound

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone groups.

In a study on the synthesis of annulated spiro[4.4]-nonane-diones, IR spectroscopy was used to characterize the reaction products. acs.org The presence of the carbonyl groups is a key indicator of the successful formation of the dione (B5365651) structure. Infrared spectra are typically recorded in the range of 4000 to 400 cm⁻¹, often using an attenuated total reflectance (ATR) method. unimi.it

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For spiro compounds, this technique is invaluable for determining the precise bond lengths, bond angles, and the conformation of the rings.

The crystal structure of (S)-(–)-spiro(4,4)nonane-1,6-dione, an isomer of the title compound, has been determined. rsc.org The analysis revealed that the two five-membered rings adopt a conformation that is intermediate between an envelope and a half-chair form, being closer to the latter. rsc.org The angle between the two C=O vectors was found to be 84°. rsc.org

In more complex derivatives, such as those synthesized through tandem [4+2]-cycloaddition/aromatization reactions, X-ray crystallography has been used to confirm the structure of the resulting annulated spiro[4.4]-nonane-diones. acs.org Similarly, the crystal structure of a spiro compound formed via a multicomponent reaction was determined to be in the triclinic P1 space group. unimi.it

Table 2: Crystallographic Data for a Spiro Compound Derivative

ParameterValue
Chemical FormulaC₃₃H₃₄N₈O₇
Molecular Weight654.68
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.528(10)
b (Å)8.433(4)
c (Å)17.211(8)
β (°)94.650(16)
Volume (ų)3114(3)
Z4

*Data for a representative spiro compound derivative. rsc.org

Computational Chemistry and Theoretical Investigations of Spiro 4.4 Nonane 1,4 Dione

Density Functional Theory (DFT) Calculations for Spiro[4.4]nonane-1,4-dione

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For this compound, DFT calculations are instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

DFT calculations typically involve the selection of a functional and a basis set. The choice of functional, which approximates the exchange-correlation energy, and the basis set, which describes the atomic orbitals, is crucial for obtaining accurate results. For a molecule like this compound, a common approach would be to use a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, along with a Pople-style basis set like 6-31G(d) or a more extensive one for higher accuracy.

While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer the types of data that would be generated from such calculations. For the related compound, (S)-spiro[4.4]nonane-1,6-dione, X-ray analysis has been complemented by valence-force calculations to understand its conformation. rsc.org DFT calculations would provide a more detailed picture, including bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-31G(d))

ParameterValue
C1=O1 Bond Length~1.21 Å
C4=O2 Bond Length~1.21 Å
C-C Bond Lengths (avg)~1.54 Å
C-H Bond Lengths (avg)~1.10 Å
C-C-C Bond Angles~104-109°
Dihedral AnglesVaries

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) spectra. The calculated vibrational frequencies can be compared with experimental IR data to validate the theoretical model and aid in the assignment of spectral bands.

Molecular Modeling and Conformational Analysis of this compound

Conformational analysis of spiro compounds can reveal the existence of different stereoisomers and the energy barriers between them. For instance, studies on spiro and polyspiro 1,3-dioxane (B1201747) compounds have utilized dynamic NMR experiments and computational methods to understand the interconversion between different configurational isomers. nih.gov

For this compound, the cyclopentanone (B42830) rings are expected to be puckered. The interplay between the puckering of the two rings leads to a set of possible conformers. Computational methods, such as molecular mechanics (MM) or more rigorous DFT calculations, can be employed to calculate the relative energies of these conformers and the transition states that connect them.

Table 2: Relative Energies of Possible Conformations of this compound

ConformerRelative Energy (kcal/mol)
Global Minimum0.00
Conformer 2Value
Conformer 3Value

Note: This table would be populated with data from specific conformational analysis studies.

The results of such an analysis would reveal the most stable conformation of this compound and the flexibility of its structure. This information is crucial for understanding its interactions with other molecules and its potential biological activity.

Theoretical Studies on Reaction Pathways and Transition States Involving this compound

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

For example, the carbonyl groups in this compound are susceptible to nucleophilic attack. Theoretical calculations can model the approach of a nucleophile to the carbonyl carbon, identify the transition state structure, and calculate the energy barrier for the reaction. This can provide insights into the stereoselectivity of such reactions, predicting whether the nucleophile will attack from the axial or equatorial face of the molecule.

DFT calculations have been successfully applied to understand the reaction mechanism, stereochemistry, and substituent effects in the tandem Nazarov cyclization/semipinacol rearrangement reaction, which produces chiral spiro[4.4]nonane-1,6-diones. youtube.com Similar studies on this compound could illuminate its behavior in various synthetic transformations.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS1Value
Proton TransferTS2Value

Note: This table illustrates the type of data that would be generated from theoretical studies on reaction pathways.

By mapping out the entire reaction pathway, including intermediates and transition states, theoretical studies can provide a detailed understanding of the factors that control the outcome of a reaction.

Electronic Structure and Reactivity Predictions for this compound

The electronic structure of a molecule is intimately linked to its reactivity. Computational methods provide a wealth of information about the electronic properties of this compound, allowing for predictions about its chemical behavior.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of this. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reveals its capacity to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized on the carbonyl groups, indicating that these are the primary sites for nucleophilic attack.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP map would show negative potential around the oxygen atoms of the carbonyl groups and positive potential around the carbonyl carbons.

Table 4: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyValue (eV)
LUMO EnergyValue (eV)
HOMO-LUMO GapValue (eV)
Dipole MomentValue (Debye)

Note: These values would be derived from electronic structure calculations.

These calculated electronic properties serve as reactivity descriptors, providing a quantitative basis for predicting how this compound will behave in different chemical environments. This predictive power is invaluable for designing new reactions and synthesizing novel compounds based on the spiro[4.4]nonane framework.

Spiro 4.4 Nonane 1,4 Dione As a Precursor in Advanced Organic Synthesis

Role of Spiro[4.4]nonane-1,4-dione in the Construction of Complex Spirocyclic Architectures

The inherent strain and defined stereochemistry of the spiro[4.4]nonane framework make it an attractive scaffold for constructing more elaborate spirocyclic systems. The dione (B5365651) functionality provides reactive handles for annulation and functionalization reactions that build upon the existing core while preserving the central spiro atom.

A notable example is the use of a spiro-annulation strategy in the synthesis of zizaane sesquiterpenes. cdnsciencepub.comcdnsciencepub.com In this approach, a precursor molecule, 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone, is first protected as a ketal. This intermediate then undergoes a Lewis acid-catalyzed spiro-annulation with 1,2-bis(trimethylsiloxy)cyclobutene. researchgate.netresearchgate.net This key step directly constructs the this compound core, but with a complex substituent already in place, yielding 7-(1,1-dimethyl-2-oxopropyl)this compound. researchgate.netresearchgate.net This reaction demonstrates how the dione can serve as a foundational template for assembling intricate, polycyclic spiro-fused systems.

Table 1: Spiro-Annulation for the Construction of a Substituted this compound
PrecursorReagentProductKey TransformationRef
Ketal of 3-(1,1-dimethyl-2-oxopropyl)cyclopentanone1,2-bis(trimethylsiloxy)cyclobutene, BF₃·OEt₂7-(1,1-dimethyl-2-oxopropyl)this compoundLewis acid-catalyzed spiro-annulation researchgate.netresearchgate.net

Applications of this compound in the Synthesis of Functional Molecules

The utility of this compound extends to its role as a critical intermediate in the total synthesis of functional molecules, particularly natural products. Its rigid framework allows for precise control over the spatial arrangement of functional groups, which is crucial for achieving the target molecule's specific stereochemistry.

The synthesis of the zizaane sesquiterpene (±)-isokhusimone serves as a prime example. cdnsciencepub.com Following the formation of 7-(1,1-dimethyl-2-oxopropyl)this compound, this advanced intermediate undergoes a subsequent intramolecular, titanium-induced ketone-ketone coupling reaction. researchgate.netresearchgate.net This step forges a new carbon-carbon bond between the two ketone carbonyls of the dione and the third ketone on the side chain, creating the characteristic tricyclic skeleton of the zizaane family. A final oxidation step then yields (±)-isokhusimone. researchgate.net This synthetic route highlights the instrumental role of the this compound scaffold as a precursor to biologically relevant and structurally complex natural products. cdnsciencepub.com

Derivatization Strategies for Expanding the Chemical Space of this compound

The chemical space of this compound can be expanded through various derivatization strategies targeting its two ketone groups. These transformations allow for the introduction of new functional groups and the construction of diverse molecular libraries for applications in drug discovery and materials science.

Intramolecular Coupling: As demonstrated in the synthesis of (±)-isokhusimone, the two ketone groups of a substituted this compound can undergo intramolecular coupling reactions. The use of low-valent titanium reagents (e.g., from TiCl₃) promotes a reductive coupling (McMurry-type reaction) to form an intermediate diol, which can then be further transformed to establish complex, fused-ring systems. cdnsciencepub.com

Reduction: The ketone functionalities can be selectively or fully reduced to alcohols. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the diketone into the corresponding spiro[4.4]nonane-1,4-diol. evitachem.com The resulting diols can serve as chiral ligands or be used in further synthetic transformations.

Condensation Reactions: The α-carbons adjacent to the ketone groups are amenable to deprotonation, forming enolates. These enolates can participate in various condensation reactions, such as aldol (B89426) or Knoevenagel condensations, to form new carbon-carbon bonds and attach a wide range of substituents, further diversifying the molecular structure.

These derivatization strategies underscore the versatility of this compound as a scaffold, enabling chemists to access a broad range of novel and functionally complex molecules.

Future Directions and Emerging Research Themes for Spiro 4.4 Nonane 1,4 Dione

Sustainable Synthesis and Green Chemistry Innovations for Spiro[4.4]nonane-1,4-dione

Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro compounds. rsc.org This technique often allows for shorter reaction times and can be conducted in more environmentally benign solvents, such as ethanol (B145695) or even water. utrgv.edunih.govmdpi.com For instance, a microwave-assisted, multi-component domino reaction has been developed for the synthesis of spiro compounds using an ionic liquid as a catalyst in ethanol. nih.govmdpi.com

Catalytic Systems: The development of novel catalysts is central to greener synthetic approaches. Iodine has been shown to be an effective catalyst for the pseudo four-component reaction to produce spiro heterobicyclic rings under solvent-free conditions. nih.gov Metal-free and co-catalyst-free systems are also being investigated, demonstrating high efficiency in the synthesis of spirocyclic carbonates under ambient conditions. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Visible-light-driven dearomatization of unactivated arenes to access spiro-1,4-cyclohexadienes is one such example, showcasing perfect atom economy. rsc.org

Flow Chemistry: Telescoped flow processes, where multiple reaction steps are combined without isolating intermediates, offer significant advantages in terms of reduced waste and improved safety. rsc.org A sustainable flow process for a chiral spiroketone intermediate demonstrated a significant reduction in process mass intensity and cost. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for Spiro Compounds

MethodologyKey FeaturesAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. rsc.orgShorter reaction times, improved yields, use of greener solvents. utrgv.edunih.gov
Novel Catalysis Employs environmentally benign catalysts like iodine or metal-free systems. nih.govrsc.orgAvoids toxic heavy metals, can operate under mild conditions.
Atom-Economical Reactions Maximizes the incorporation of starting materials into the product. rsc.orgReduces waste, increases efficiency.
Flow Chemistry Combines multiple reaction steps in a continuous flow system. rsc.orgEliminates intermediate isolation, reduces process mass intensity, enhances safety. rsc.org

Application of Automation and High-Throughput Methodologies in this compound Research

The complexity of spirocyclic scaffolds necessitates efficient methods for synthesis and screening. Automation and high-throughput screening (HTS) are becoming indispensable tools for accelerating the discovery and optimization of this compound derivatives with desired properties.

High-throughput screening allows for the rapid testing of large libraries of compounds against biological targets to identify "hits". nih.gov This process utilizes automated equipment to handle and analyze thousands of samples per day. researchgate.net The integration of HTS with sophisticated assay technologies, such as fluorescence-based methods and high-content screening, provides a powerful platform for identifying novel bioactive spiro compounds. nih.govnih.gov

Flow chemistry systems, which are amenable to automation, are also playing a crucial role. technologynetworks.com These systems enable rapid reaction optimization and the telescoping of multiple synthetic steps, leading to faster and safer production of complex spirocyclic building blocks with higher yields compared to traditional batch methods. technologynetworks.com The use of automated dispensing systems and formulation reactors allows for the screening of various reaction conditions and recipes simultaneously. youtube.com

Integration of this compound in Novel Materials Science and Supramolecular Chemistry

The rigid, three-dimensional structure of spiro compounds makes them attractive building blocks for the development of new materials and for applications in supramolecular chemistry. ontosight.ainih.gov The spiro junction fixes the spatial arrangement of substituents, which is crucial for creating materials with specific properties and for designing molecules that can interact selectively with biological targets. nih.gov

The unique photochromic properties of some spiro compounds, which can reversibly switch between two forms with different optical and electronic properties upon exposure to stimuli like light, make them valuable for applications such as molecular switches and optical data storage. wikipedia.org

In supramolecular chemistry, the defined geometry of spirocycles allows for the construction of complex, well-organized assemblies through non-covalent interactions. This has potential applications in areas like host-guest chemistry and the development of responsive materials. The effects of "spiroconjugation," the interaction between the two ring systems, can also influence the electronic and spectral properties of these molecules, opening up further avenues for research. princeton.edu A method for synthesizing fused spiro[4.4]-nonane-dione derivatives has been developed based on a Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione, expanding the toolkit for creating these complex structures. acs.org

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